N-(2,4-Dimethylphenyl)-3-oxobutanamide

描述

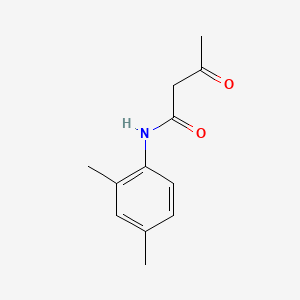

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N-(2,4-dimethylphenyl)-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-8-4-5-11(9(2)6-8)13-12(15)7-10(3)14/h4-6H,7H2,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGVIAKXYAZRSEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Record name | 2',4' -DIMETHYLACETOACETANILIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1298 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4040719 | |

| Record name | N-(2,4-Dimethylphenyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, COLOURLESS SOLID IN VARIOUS FORMS. | |

| Record name | Butanamide, N-(2,4-dimethylphenyl)-3-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2',4' -DIMETHYLACETOACETANILIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1298 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

171 °C | |

| Record name | 2',4' -DIMETHYLACETOACETANILIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1298 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/100ml at 20 °C: 0.25 (very poor) | |

| Record name | 2',4' -DIMETHYLACETOACETANILIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1298 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.2 g/cm³ | |

| Record name | 2',4' -DIMETHYLACETOACETANILIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1298 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure, Pa at 20 °C: 1.33 | |

| Record name | 2',4' -DIMETHYLACETOACETANILIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1298 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

97-36-9 | |

| Record name | N-(2,4-Dimethylphenyl)-3-oxobutanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,4-Dimethylphenyl)-3-oxobutanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',4'-Dimethylacetoacetanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8398 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanamide, N-(2,4-dimethylphenyl)-3-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(2,4-Dimethylphenyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',4'-dimethylacetoacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.343 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(2,4-DIMETHYLPHENYL)-3-OXOBUTANAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84GV04HEUG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2',4' -DIMETHYLACETOACETANILIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1298 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

88 °C | |

| Record name | 2',4' -DIMETHYLACETOACETANILIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1298 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Ii. Advanced Synthetic Methodologies and Chemical Transformations of N 2,4 Dimethylphenyl 3 Oxobutanamide

Established Synthetic Pathways for N-(2,4-Dimethylphenyl)-3-oxobutanamide

A prevalent and historically significant method for the industrial production of N-aryl-3-oxobutanamides, including this compound, involves the acylation of the corresponding aniline (B41778) with diketene (B1670635). wikipedia.org While the direct acylation with 3-oxobutanoyl chloride is chemically feasible, the use of diketene is a common industrial alternative due to its reactivity and cost-effectiveness.

Acylation of 2,4-Dimethylaniline (B123086) with Diketene

The reaction of 2,4-dimethylaniline with diketene is a primary route for the synthesis of this compound. This process is a type of acetoacetylation, where the amino group of the aniline derivative attacks the carbonyl group of the diketene, leading to the formation of the corresponding acetoacetamide (B46550).

The efficiency of the acylation of 2,4-dimethylaniline with diketene is influenced by several parameters, including the choice of solvent, reaction temperature, and reaction time. Typically, the reaction is carried out in an organic solvent under anaerobic conditions to prevent side reactions and improve the quality of the final product.

| Parameter | Optimized Condition |

| Reactants | 2,4-Dimethylaniline, Diketene |

| Solvent | Organic Solvent |

| Atmosphere | Anaerobic (e.g., Nitrogen or Carbon Dioxide) |

| Temperature | 20°C - 30°C |

| Reaction Time | 1.5 - 3 hours |

The data in this table is based on general conditions for the synthesis of acetoacetanilide (B1666496) compounds using diketene.

The yield and purity of this compound produced via the diketene route are generally high, which is a key reason for its industrial application. By carefully controlling the reaction conditions, particularly temperature and the exclusion of oxygen, the formation of byproducts can be minimized, leading to a product with a higher melting point and less tendency to agglomerate.

Green and Sustainable Synthesis Protocols for this compound

In recent years, there has been a significant push towards the development of greener and more sustainable chemical processes. For the synthesis of N-aryl-acetoacetamides, the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) as an acetoacetylating agent in aqueous media has emerged as a promising eco-friendly alternative. rsc.orgresearchgate.net

Utilization of 2,2,6-Trimethyl-4H-1,3-dioxin-4-one (TMD) in Aqueous Media

TMD serves as a stable and safer substitute for diketene and can be effectively used for the acetoacetylation of anilines in water. rsc.orgresearchgate.net This approach avoids the use of volatile and often hazardous organic solvents, aligning with the principles of green chemistry. The reaction can be performed using both conventional heating and microwave irradiation, with the latter often leading to significantly reduced reaction times. rsc.org

A study on the preparation of N-aryl-acetoacetamides using TMD in water demonstrated good to excellent yields for a variety of substituted anilines. rsc.org The general procedure involves the reaction of the aniline derivative with TMD in an aqueous medium.

| Parameter | Conventional Heating | Microwave Irradiation |

| Reactants | N-Aryl Amine, TMD | N-Aryl Amine, TMD |

| Solvent | Water | Water |

| Temperature | Reflux | 100°C |

| Reaction Time | 1 - 2 hours | 15 - 20 minutes |

| Yield | Good to Excellent | Good to Excellent |

This table presents generalized conditions for the synthesis of N-aryl-acetoacetamides using TMD in water and is based on a study with various aniline derivatives. rsc.org

Environmental Impact and Efficiency Assessments

The synthesis of this compound using TMD in an aqueous medium presents several environmental and efficiency advantages over traditional methods.

Use of Water as a Solvent : Replacing organic solvents with water significantly reduces the environmental footprint of the synthesis, as water is non-toxic, non-flammable, and readily available. rsc.org

Safety : TMD is a safer and more stable reagent compared to diketene, which is highly reactive and can polymerize violently. nih.gov

High Yields : The aqueous TMD method provides good to excellent yields, making it an efficient process. rsc.org

Reduced Reaction Times : The use of microwave irradiation can dramatically shorten the reaction time, leading to energy savings and increased throughput. rsc.org

While a quantitative life cycle assessment for this specific synthesis has not been extensively reported, the qualitative benefits strongly suggest that the aqueous TMD route is a more sustainable and environmentally friendly approach for the production of this compound.

Green and Sustainable Synthesis Protocols for this compound

Derivatization Strategies and Functionalization of this compound

This compound, also known as acetoacet-2,4-xylidide, is a versatile organic compound featuring multiple reactive sites. smolecule.comsielc.com Its structure comprises a 2,4-dimethylphenyl moiety attached to a 3-oxobutanamide functional group. smolecule.com This arrangement allows for a variety of chemical transformations, making it a valuable precursor in the synthesis of more complex molecules, particularly heterocyclic compounds and hydrazone derivatives. researchgate.net

The chemical reactivity of this compound is dictated by its key functional groups: the aromatic phenyl ring, the amide linkage, and the keto-group on the butanamide chain. These sites allow for a range of reactions, including oxidation, reduction, and electrophilic substitution.

The 3-oxobutanamide portion of the molecule is susceptible to oxidation. Under the influence of common oxidizing agents such as potassium permanganate (B83412) or chromium trioxide, the compound can be oxidized to yield corresponding carboxylic acids. smolecule.com This transformation targets the butanamide chain of the molecule.

The carbonyl group within the 3-oxobutanamide structure can undergo reduction. smolecule.com The use of typical reducing agents, for instance, sodium borohydride (B1222165) or lithium aluminum hydride, can convert the keto-group into a secondary alcohol. smolecule.com This reaction provides a pathway to alcohol derivatives of the parent compound.

The 2,4-dimethylphenyl ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating methyl groups and the ortho-, para-directing acetoacetamido group (-NHCOCH₂COCH₃). The methyl groups strongly direct incoming electrophiles to the ortho and para positions. The acetoacetamido group also directs to the ortho and para positions.

Given the existing substituents at positions 1, 2, and 4, the potential sites for substitution are positions 3, 5, and 6. Steric hindrance from the adjacent substituents would influence the regioselectivity of these reactions. For instance, in the nitration of similar 2,6-disubstituted acetanilides, substitution has been observed at the 3-position. researchgate.net While specific literature detailing nitration, halogenation, or sulfonation on this compound is not extensively documented, the expected products would be formed by the substitution of an electrophile (e.g., -NO₂, -Br, -SO₃H) onto the activated aromatic ring, guided by the directing effects of the existing methyl and amide groups.

A significant derivatization strategy for this compound involves its conversion to hydrazone derivatives. Hydrazones are a class of organic compounds with varied biological activities and are often synthesized through the coupling of diazonium salts with compounds that have active hydrogen atoms. researchgate.netsemanticscholar.org

This compound serves as an effective coupling partner for diazonium salts derived from a wide range of aromatic amines. researchgate.net The reaction, conducted in an aqueous ethanol (B145695) solution containing sodium acetate (B1210297), involves an azo coupling mechanism. researchgate.net This process results in the formation of stable hydrazone products rather than azo tautomers. researchgate.netresearchgate.net

Research has demonstrated the successful synthesis of a series of hydrazone derivatives by coupling this compound with diazonium salts prepared from various substituted anilines and sulfa drugs. researchgate.net The resulting hydrazone structures have been confirmed through spectral analysis. researchgate.netresearchgate.net

The table below details the amines whose diazonium salts have been successfully coupled with this compound to yield hydrazone derivatives. researchgate.netumich.edu

| Amine Used for Diazonium Salt Formation | Resulting Product Class |

| Sulfanilic acid | Hydrazone Derivative |

| 4-Nitroaniline | Hydrazone Derivative |

| 4-Aminosalicylic acid | Hydrazone Derivative |

| Sulfanilamide | Hydrazone Derivative |

| Sulfamethoxazole | Hydrazone Derivative |

| Sulfathiazole | Hydrazone Derivative |

| Sulfapyridine (B1682706) | Hydrazone Derivative |

| Sulfamerazine | Hydrazone Derivative |

Spectroscopic Characterization of Hydrazone Products (e.g., UV, 1H NMR, MS)

The reaction of this compound with various diazonium salts yields a series of hydrazone products. researchgate.net These compounds are characterized by their distinct spectroscopic properties, which confirm their hydrazone structure over the alternative azo tautomer. researchgate.netresearchgate.net

UV Spectroscopy: The UV spectra of these hydrazone derivatives typically exhibit three main absorption maxima. researchgate.net One band appears in the 203–207 nm range, another between 235–271 nm, and a third, characteristic band is observed at 376–393 nm. researchgate.net The presence of this long-wavelength absorption band is indicative of the hydrazone form, as absorption bands attributed to an azo function (typically between 332–360 nm and above 400 nm) are absent. researchgate.net

¹H NMR Spectroscopy: Proton NMR spectroscopy provides definitive evidence for the hydrazone structure. Key signals include a singlet for the amide proton (-NH-C=O) appearing in the δ 10.98–11.16 ppm range and a downfield singlet for the hydrazone proton (-NH-N=C-) at δ 13.90–14.32 ppm. researchgate.net Crucially, the absence of a signal in the δ 3.00–4.00 ppm region, where a methine proton adjacent to an azo group (>CH-N=N-) would be expected, further supports the hydrazone configuration. researchgate.netresearchgate.net

Mass Spectrometry (MS): Mass spectrometry, often using techniques like Atmospheric Pressure Chemical Ionization (APCI-MS), is used to confirm the molecular weight of the synthesized hydrazone products. researchgate.net

| Spectroscopic Technique | Characteristic Feature | Typical Range/Value | Structural Implication |

|---|---|---|---|

| UV-Vis | Long-wavelength absorption maxima | 376–393 nm | Confirms hydrazone structure researchgate.net |

| ¹H NMR | Amide proton (-NH-C=O) signal | δ 10.98–11.16 ppm | Present in the molecule researchgate.net |

| ¹H NMR | Hydrazone proton (-NH-N=C-) signal | δ 13.90–14.32 ppm | Confirms hydrazone structure researchgate.net |

| ¹H NMR | Absence of >CH-N=N- signal | No signal at δ 3.00-4.00 ppm | Rules out azo tautomer researchgate.netresearchgate.net |

| MS (APCI) | Molecular ion peak | Corresponds to expected M.W. | Confirms molecular formula researchgate.net |

Formation of Complex Heterocyclic Compounds

This compound serves as a key building block for a variety of complex heterocyclic systems due to its reactive β-dicarbonyl-like functionality.

The Biginelli reaction is a classic multi-component reaction that synthesizes 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from a β-ketoester, an aldehyde, and urea (B33335). wikipedia.orgscispace.com This one-pot condensation, typically performed under acidic conditions, is a cornerstone of heterocyclic synthesis. researchgate.netresearchgate.netsennosbiotech.com In this context, this compound can replace the standard β-ketoester component. The reaction involves the acid-catalyzed condensation of the β-ketoamide with an aromatic or aliphatic aldehyde and urea (or thiourea) to yield the corresponding dihydropyrimidine (B8664642) derivatives. researchgate.netsennosbiotech.com The mechanism is believed to proceed through the formation of an iminium ion intermediate from the aldehyde and urea, which is then attacked by the enol form of the ketoamide, followed by cyclization and dehydration to afford the final heterocyclic product. wikipedia.org

The versatility of this compound extends to the synthesis of several other nitrogen-containing heterocycles.

Pyrazoles: Pyrazoles are commonly synthesized via the condensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives. nih.govhilarispublisher.comdergipark.org.tr this compound can react with hydrazine or substituted hydrazines, leading to cyclocondensation and the formation of substituted pyrazole (B372694) rings. hilarispublisher.com

Pyridazines and Triazines: The hydrazone derivatives of this compound are valuable intermediates for synthesizing more complex heterocycles. researchgate.net For instance, these hydrazones can be reacted with malononitrile (B47326) to afford pyridazine (B1198779) derivatives. researchgate.net Furthermore, treatment with reagents like triethyl orthoformate can lead to the formation of triazine rings. researchgate.net

The reactivity of the active methylene (B1212753) group in this compound allows for its use in the synthesis of sulfur-containing heterocycles.

Thiophenes: Following the Gewald reaction methodology, this compound can react with elemental sulfur and a compound containing an active methylene group (like malononitrile) in the presence of a base to yield highly substituted aminothiophenes. researchgate.net Another route involves converting the ketoamide into an intermediate salt by reacting it with phenyl isothiocyanate and a base; this intermediate can then react with α-halo ketones (e.g., 2-bromo-1-phenylethanone) to produce thiophene (B33073) carboxamide derivatives. researchgate.netsciencepublishinggroup.com

Ketene (B1206846) N,S-acetals: The intermediate potassium salt formed from the reaction with phenyl isothiocyanate can be acidified to produce a thiocarbamoyl derivative, which exists in equilibrium with its ketene N,S-acetal form. researchgate.netfigshare.com These acetals are versatile synthons for further heterocyclic synthesis. researchgate.net

Thiadiazoles: 1,3,4-Thiadiazoles can be synthesized by treating the aforementioned ketene N,S-acetals with hydrazonyl halides. researchgate.netfigshare.com Alternatively, the intermediate salt can react in situ with hydrazonoyl chlorides to yield thiadiazole derivatives directly. researchgate.netnih.gov

Reaction Mechanisms and Kinetic Studies Involving this compound

The synthesis of the title compound, this compound, is itself a prime example of amide bond formation. This reaction typically involves the condensation of a carboxylic acid (or its derivative) with an amine. The direct reaction between a carboxylic acid and an amine is often slow and requires high temperatures. youtube.com

The generally accepted mechanism for this transformation, often facilitated by a coupling agent or acid catalyst, proceeds through several key steps:

Activation of the Carboxylic Acid: The carbonyl oxygen of the carboxylic acid (3-oxobutanoic acid) is protonated by an acid catalyst or reacts with a dehydrating agent (like dicyclohexylcarbodiimide, DCC). youtube.com This step converts the hydroxyl group into a better leaving group, making the carbonyl carbon more electrophilic. youtube.comyoutube.com

Nucleophilic Attack: The amine (2,4-dimethylaniline), acting as a nucleophile, attacks the activated carbonyl carbon. youtube.com This addition results in the formation of a tetrahedral intermediate, where the carbon is bonded to the original carbonyl oxygen, the hydroxyl/leaving group, the carbon backbone, and the nitrogen of the amine. youtube.comyoutube.com

Collapse of the Intermediate: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the nitrogen helps to reform the carbonyl double bond, leading to the expulsion of the leaving group (e.g., water or a derivative of the coupling agent). youtube.comyoutube.com

Deprotonation: A final deprotonation step on the nitrogen atom yields the stable amide product and regenerates the catalyst.

This nucleophilic acyl substitution pathway is fundamental to the synthesis of a vast range of amides, including this compound. youtube.com

Enol-Keto Tautomerism in the Butanamide Moiety

The butanamide moiety of this compound, which contains a 1,3-dicarbonyl-like structure, exhibits keto-enol tautomerism. This is a chemical equilibrium between two constitutional isomers: the keto form (the standard amide structure) and the enol form (where a proton migrates from the α-carbon to the carbonyl oxygen, forming a hydroxyl group adjacent to a carbon-carbon double bond). This equilibrium is a fundamental characteristic of β-dicarbonyl compounds and significantly influences the molecule's chemical reactivity, physical properties, and biological interactions. masterorganicchemistry.comfresnostate.eduasu.edu

The tautomeric equilibrium is dynamic and can be influenced by several factors, including the solvent, temperature, and the electronic effects of substituents on the molecule. core.ac.ukresearchgate.net In solution, this compound primarily exists as a mixture of the ketoamide and the (Z)-enolamide tautomers. The (Z)-enol configuration is stabilized by a strong intramolecular hydrogen bond between the enolic hydroxyl proton and the amide carbonyl oxygen, forming a stable six-membered pseudo-ring. core.ac.uk Other potential tautomers, such as the amide-imidol form, are generally not observed in significant concentrations under neutral conditions. core.ac.ukresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying this equilibrium, as the keto and enol forms are interconverting slowly on the NMR timescale, allowing for the distinct signals of each tautomer to be observed and quantified. asu.eduthermofisher.commissouri.edu The percentage of the enol tautomer is highly dependent on the solvent environment. In non-polar, aprotic solvents like chloroform (B151607) (CDCl₃), the enol form is often favored due to the stability conferred by the intramolecular hydrogen bond. researchgate.net Conversely, in polar, protic solvents or strong hydrogen-bond accepting solvents like dimethyl sulfoxide (B87167) (DMSO), the equilibrium can shift. While polar solvents generally favor the more polar keto form, strong hydrogen-bond acceptors like DMSO can stabilize the enol form by interacting with the hydroxyl proton, sometimes leading to a higher enol content. core.ac.ukresearchgate.netmissouri.edu

Research on a series of structurally similar β-ketoamides has provided insight into the factors governing this equilibrium. These studies demonstrate how solvent choice and substitution patterns affect the tautomeric populations.

| Compound Structure (N-Aryl Group) | Solvent | % Keto Tautomer | % Enol Tautomer | Equilibrium Constant (Keq = [Enol]/[Keto]) |

|---|---|---|---|---|

| N-Phenyl-3-oxobutanamide | CDCl₃ | 45 | 55 | 1.22 |

| N-Phenyl-3-oxobutanamide | DMSO-d₆ | 20 | 80 | 4.00 |

| N-(4-Chlorophenyl)-3-oxobutanamide | CDCl₃ | 38 | 62 | 1.63 |

| N-(4-Chlorophenyl)-3-oxobutanamide | DMSO-d₆ | 15 | 85 | 5.67 |

Data is representative and derived from studies on analogous β-ketoamides. researchgate.net

The data illustrates that electron-withdrawing substituents, such as a chloro group on the phenyl ring, tend to increase the proportion of the enol tautomer, likely by increasing the acidity of the α-protons. researchgate.neted.gov The significant shift towards the enol form in DMSO-d₆ highlights the powerful stabilizing effect of hydrogen bond accepting solvents on the enol tautomer. researchgate.net

Catalytic Approaches in this compound Synthesis and Transformations

Catalysis plays a crucial role in both the efficient synthesis of this compound and its subsequent transformation into more complex molecular architectures, particularly heterocyclic compounds. While the direct synthesis via condensation of 2,4-dimethylaniline and an acetoacetic ester is a standard procedure, modern catalytic methods focus on improving efficiency and expanding the utility of the compound as a building block.

Catalytic Transformations of this compound

The presence of an active methylene group flanked by two carbonyl functionalities makes this compound a versatile precursor in various catalytic C-C and C-N bond-forming reactions. It is a key substrate in several multicomponent reactions (MCRs) for the synthesis of pharmaceutically relevant heterocycles.

Biginelli Reaction: This classical MCR involves the acid-catalyzed condensation of a β-dicarbonyl compound, an aldehyde, and urea (or thiourea) to produce dihydropyrimidinones. wikipedia.org this compound can serve as the β-dicarbonyl component. The reaction is typically catalyzed by Brønsted acids or Lewis acids such as boron trifluoride, copper(II) salts, or ytterbium triflate. wikipedia.orgillinois.edunih.gov The catalyst activates the aldehyde carbonyl group towards nucleophilic attack, driving the reaction cascade to completion. biomedres.us

Hantzsch Dihydropyridine Synthesis: In this reaction, this compound can react with an aldehyde and an ammonia (B1221849) source (or an enamine) to form 1,4-dihydropyridine (B1200194) derivatives, a scaffold present in numerous cardiovascular drugs. nih.gov This condensation is often promoted by heat or catalysis, with modern protocols employing a range of catalysts including Lewis acids and nanoparticles to improve yields and reaction conditions. nih.govresearchgate.net

Knoevenagel Condensation: The active methylene group of this compound can undergo condensation with aldehydes or ketones in a reaction known as the Knoevenagel condensation. nih.gov This reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine) or an ammonium (B1175870) salt, to generate an enolate intermediate which then attacks the carbonyl component. nih.govrsc.org The resulting products are valuable intermediates for further synthetic elaborations. organic-chemistry.orgresearchgate.net

Azo Coupling: The compound can be transformed by coupling with diazonium salts at the active methylene position to form hydrazone dyes. This reaction is typically carried out under basic conditions, with sodium acetate often used to facilitate the deprotonation of the active methylene group, thereby acting as a base catalyst. researchgate.net

The following table summarizes key catalytic transformations involving this compound and related acetoacetanilides.

| Reaction Name | Reactants | Typical Catalysts | Product Class |

|---|---|---|---|

| Biginelli Reaction | Acetoacetanilide, Aldehyde, Urea/Thiourea | Brønsted Acids (HCl), Lewis Acids (BF₃·OEt₂, Yb(OTf)₃) | Dihydropyrimidinones |

| Hantzsch Synthesis | Acetoacetanilide, Aldehyde, Ammonia Source | Lewis Acids (ZnO NPs), Organocatalysts | 1,4-Dihydropyridines |

| Knoevenagel Condensation | Acetoacetanilide, Aldehyde/Ketone | Basic Catalysts (Piperidine, Triethylamine), Triphenylphosphine | α,β-Unsaturated Carbonyl Compounds |

| Azo Coupling | This compound, Diazonium Salt | Bases (Sodium Acetate) | Hydrazones / Azo Dyes |

These catalytic methodologies underscore the importance of this compound as a versatile platform molecule in synthetic organic chemistry, enabling access to a wide array of complex and functionally diverse compounds.

Iii. Spectroscopic and Structural Characterization of N 2,4 Dimethylphenyl 3 Oxobutanamide and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including N-(2,4-Dimethylphenyl)-3-oxobutanamide. Through the analysis of ¹H and ¹³C NMR spectra, as well as multidimensional NMR experiments, a comprehensive picture of the molecule's atomic arrangement can be constructed.

The ¹H NMR spectrum of this compound provides valuable information about the different types of protons and their neighboring environments. In a study of hydrazones derived from this compound, the ¹H NMR spectra were recorded in DMSO-d₆ on a 400 MHz spectrometer. researchgate.net

The aromatic region of the spectrum is characterized by signals corresponding to the protons on the 2,4-dimethylphenyl ring. The aliphatic region displays signals for the methyl and methylene (B1212753) protons of the 3-oxobutanamide moiety. The integration of these signals confirms the number of protons in each environment.

Interactive Data Table: ¹H NMR Chemical Shifts for this compound Derivatives

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic CH | 7.0-8.0 | m | - |

| NH | 9.5-10.5 | s | - |

| CH₂ | 3.5-3.7 | s | - |

| CH₃ (acetyl) | 2.2-2.4 | s | - |

| CH₃ (aromatic) | 2.1-2.3 | s | - |

Note: The chemical shifts are approximate and can vary depending on the solvent and specific derivative.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of the carbonyl carbons are typically found in the downfield region of the spectrum.

For substituted acetoacetanilides, the chemical shifts of the aromatic carbons are influenced by the nature and position of the substituents on the phenyl ring. scispace.comresearchgate.net

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (amide) | 165-175 |

| C=O (keto) | 200-210 |

| Aromatic C (substituted) | 130-140 |

| Aromatic C-H | 120-130 |

| CH₂ | 45-55 |

| CH₃ (acetyl) | 25-35 |

| CH₃ (aromatic) | 15-25 |

Note: These are predicted values and may differ from experimental data.

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between protons and carbons within a molecule. nih.gov

COSY (Correlation Spectroscopy) is used to identify protons that are coupled to each other, helping to piece together spin systems.

HMQC (Heteronuclear Multiple Quantum Coherence) correlates proton signals with the carbon atoms to which they are directly attached.

These techniques are instrumental in confirming the assignments made from 1D NMR spectra and in elucidating the complete structural framework of this compound and its derivatives.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. miamioh.edu

In the mass spectrum of this compound, the molecular ion peak (M+) confirms the molecular weight of the compound. researchgate.net The fragmentation pattern provides information about the stability of different parts of the molecule and can be used to identify characteristic structural motifs. A common fragmentation pathway for related amide compounds involves the cleavage of the amide bond. researchgate.net

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. This precision allows for the determination of the elemental composition of the molecule with a high degree of confidence. The exact mass of this compound is reported as 205.1102787305. massbank.eu

Interactive Data Table: Mass Spectrometry Data for this compound

| Ion | m/z (Observed) | Description |

| [M+H]⁺ | 206.1175552 | Protonated Molecule |

| [M-H]⁻ | 204.1030022788 | Deprotonated Molecule |

| - | 122.096426 | Fragment ion |

| - | 120.081873 | Fragment ion |

Data obtained from ESI-QTOF mass spectrometry. massbank.eunih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.

Key expected vibrational frequencies include:

N-H stretching from the amide group.

C=O stretching from both the amide and ketone functionalities.

C-N stretching of the amide bond.

Aromatic C-H and C=C stretching from the dimethylphenyl ring.

In a study on related N-(substituted phenyl)-4-substituted benzenesulphonamides, N-H stretching vibrations were observed in the range of 3285-3199 cm⁻¹. researchgate.net

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch (Amide) | 3200-3400 |

| C-H Stretch (Aromatic) | 3000-3100 |

| C-H Stretch (Aliphatic) | 2850-3000 |

| C=O Stretch (Ketone) | 1700-1725 |

| C=O Stretch (Amide I) | 1630-1680 |

| N-H Bend (Amide II) | 1510-1570 |

| C=C Stretch (Aromatic) | 1450-1600 |

Note: These are typical ranges and the exact positions of the peaks can be influenced by the molecular environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-visible (UV-Vis) spectroscopy is a crucial analytical technique for probing the electronic transitions within a molecule. For this compound, the UV-Vis absorption characteristics are primarily dictated by the presence of two key chromophores: the 2,4-dimethylphenyl group and the carbonyl functionalities of the 3-oxobutanamide moiety. smolecule.com The aromatic ring system gives rise to characteristic absorption bands in the ultraviolet region. Typically, aromatic compounds exhibit an intense absorption peak near 205 nm, which corresponds to a π → π* transition within the benzene (B151609) ring, and less intense absorption bands in the 255-275 nm range. smolecule.com

The carbonyl groups in the acetoacetamide (B46550) structure also contribute to the electronic spectrum, primarily through n → π* transitions. These transitions involve the excitation of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital. The conjugation between the aromatic ring and the amide linkage can influence the energy of these electronic transitions, potentially causing shifts in the absorption maxima (λmax) compared to isolated chromophores. Studies on hydrazone derivatives of this compound show absorption maxima in the range of 203–207 nm, consistent with the expected aromatic absorption. researchgate.net

Iv. Computational Chemistry and Theoretical Studies of N 2,4 Dimethylphenyl 3 Oxobutanamide

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations explore the dynamic nature of N-(2,4-Dimethylphenyl)-3-oxobutanamide, from its flexibility to its potential interactions with other molecules.

Conformational analysis is used to identify the different spatial arrangements of atoms (conformers) that this compound can adopt due to rotation around its single bonds. These rotations, particularly around the amide bond and the bonds connecting the phenyl ring and butanamide chain, result in various conformers with different energy levels. nih.gov

Computational methods can map the potential energy surface of the molecule, identifying the stable conformers that correspond to energy minima. nih.gov The results of this analysis are often visualized as an "energy landscape," a plot of the molecule's energy as a function of its conformational coordinates (e.g., dihedral angles). researchgate.netresearchgate.net This landscape reveals the relative stabilities of different conformers, the energy barriers between them, and the most probable conformations the molecule will adopt under specific conditions. researchgate.netchemrxiv.org

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. rrsociology.ru While specific docking studies on this compound are not widely reported, this method is highly relevant given that derivatives of this compound have been investigated for biological activities. researchgate.net For example, hydrazone derivatives have been studied as potential enzyme inhibitors. researchgate.net

In a hypothetical docking study, the 3D structure of this compound would be placed into the active site of a biological target, such as an enzyme. A scoring function then calculates the binding energy, which indicates the affinity of the compound for the target. rrsociology.rumdpi.com Such studies are crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. mdpi.com

Prediction of Physicochemical Descriptors

Computational tools can accurately predict a range of physicochemical descriptors for this compound. These descriptors are numerical values that represent the physical and chemical properties of the molecule and are essential for predicting its behavior in various environments, including its suitability for pharmaceutical or industrial applications. frontiersin.org Key predicted descriptors are summarized in the table below. nih.govuni.lu

| Descriptor | Predicted Value | Significance |

|---|---|---|

| Molecular Formula | C₁₂H₁₅NO₂ | Represents the elemental composition of the molecule. nih.gov |

| Molecular Weight | 205.25 g/mol | The mass of one mole of the compound. nih.gov |

| XLogP3 | 1.9 | A measure of lipophilicity, indicating how the compound partitions between an oily and an aqueous phase. It influences absorption and distribution. nih.gov |

| Topological Polar Surface Area (TPSA) | 46.2 Ų | The surface area of polar atoms (oxygen, nitrogen); it is a good predictor of a molecule's ability to permeate cell membranes. nih.gov |

| Hydrogen Bond Donor Count | 1 | The number of hydrogen atoms bonded to electronegative atoms (N-H); influences intermolecular interactions. nih.gov |

| Hydrogen Bond Acceptor Count | 2 | The number of electronegative atoms (O) with lone pairs available to accept hydrogen bonds. nih.gov |

| Rotatable Bond Count | 3 | The number of bonds that allow free rotation, indicating the molecule's conformational flexibility. nih.gov |

| Exact Mass | 205.110278721 Da | The monoisotopic mass of the molecule, used in mass spectrometry for identification. nih.gov |

Topological Polar Surface Area (TPSA)

The Topological Polar Surface Area (TPSA) is a descriptor used to estimate the transport properties of molecules. It is calculated by summing the surface contributions of polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms. This metric is a strong indicator of a drug's ability to permeate cell membranes. The computed TPSA for this compound is 46.2 Ų. nih.gov Generally, a TPSA value under 140 Ų is associated with good intestinal absorption. researchgate.net

Table 1: Computed Topological Polar Surface Area (TPSA)

| Molecular Descriptor | Value | Reference |

|---|

LogP and Solubility Predictions

The partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion. The XLogP3, a computationally predicted value, for this compound is 1.9. nih.gov Another calculated LogP value is reported as 1.5. nih.gov These values suggest a moderate degree of lipophilicity.

Experimentally determined water solubility for this compound is 0.25 g/100mL at 20°C, indicating it is very poorly soluble in water. smolecule.com This low water solubility is consistent with the predicted LogP values, which favor partitioning into nonpolar environments.

Table 2: Predicted Lipophilicity and Solubility Data

| Parameter | Value | Type |

|---|---|---|

| XLogP3 | 1.9 | Computed |

| LogP | 1.5 | Computed |

Hydrogen Bond Donor and Acceptor Counts

Hydrogen bonding capability is a critical factor in a molecule's interaction with biological targets and its solubility. nih.gov Computational methods determine the number of hydrogen bond donors (typically -OH and -NH groups) and acceptors (typically oxygen and nitrogen atoms). For this compound, the computed counts are one hydrogen bond donor and two hydrogen bond acceptors. nih.gov These values are important parameters in drug design and development.

Table 3: Hydrogen Bonding Characteristics

| Descriptor | Count |

|---|---|

| Hydrogen Bond Donor Count | 1 |

Rotatable Bond Count

The number of rotatable bonds in a molecule is an indicator of its conformational flexibility. A lower number of rotatable bonds is generally considered favorable for oral bioavailability. This compound has a computed rotatable bond count of three. nih.gov This suggests a relatively low degree of conformational flexibility, which can be advantageous in molecular design.

Table 4: Molecular Flexibility Descriptor

| Descriptor | Count |

|---|

V. Applications and Research Trajectories of N 2,4 Dimethylphenyl 3 Oxobutanamide

Role in Dye and Pigment Chemistry

The most prominent and industrially significant application of N-(2,4-Dimethylphenyl)-3-oxobutanamide is in the field of colorants, where it functions as a critical intermediate in the synthesis of a wide range of organic pigments.

This compound is a key "coupling component" in the production of azo pigments, particularly diarylide yellow pigments. These pigments are characterized by their bright colors, good tinctorial strength, and are used in a variety of applications, including printing inks, plastics, and coatings. dyestuffintermediates.comgoogle.com

The manufacturing process typically involves the diazotization of an aromatic amine (the diazo component) followed by its coupling with this compound. In the case of diarylide pigments, a diamine is bis-diazotized and then coupled with two equivalents of the acetoacetarylide. dyestuffintermediates.comcolorbloomdyes.com

Table 2: Pigments Synthesized Using this compound as an Intermediate

| Pigment Name | C.I. Name | Diazo Component |

|---|

The core chemical reaction in the synthesis of azo pigments from this compound is the azo coupling reaction. This is an electrophilic substitution reaction where a diazonium salt (Ar-N₂⁺) acts as the electrophile and attacks the electron-rich α-carbon of the enolate form of the acetoacetarylide. researchgate.net

Research has shown that the coupling of various diazonium salts with this compound can lead to the formation of hydrazones, which are tautomeric with the corresponding azo compounds. researchgate.netresearchgate.net A study by Hamzaçebi et al. detailed the synthesis of a series of hydrazones by coupling diazonium salts derived from various aromatic amines (such as sulfanilic acid, 4-nitroaniline, and various sulfa drugs) with this compound. researchgate.netresearchgate.net The resulting products were characterized as hydrazones based on spectral data. researchgate.net This highlights the versatility of this intermediate in creating a diverse range of chromophoric systems.

Table 3: Examples of Aromatic Amines Used for Diazotization and Coupling with this compound

| Aromatic Amine |

|---|

| Sulfanilic acid researchgate.netresearchgate.net |

| 4-Nitroaniline researchgate.netresearchgate.net |

| 4-Aminosalicylic acid researchgate.netresearchgate.net |

| Sulfanilamide researchgate.netresearchgate.net |

| Sulfamethoxazole researchgate.netresearchgate.net |

| Sulfathiazole researchgate.netresearchgate.net |

| Sulfapyridine (B1682706) researchgate.netresearchgate.net |

The final properties of a pigment, such as its color, lightfastness, and resistance to solvents and migration, are intrinsically linked to its chemical structure. By systematically modifying the diazo and coupling components, it is possible to fine-tune these properties.

Investigations in Medicinal and Pharmaceutical Chemistry

The compound this compound, also known as acetoacet-m-xylidide, serves as a versatile building block in medicinal and pharmaceutical chemistry. ontosight.ai Its unique chemical structure, featuring a reactive β-dicarbonyl group and a substituted aromatic ring, allows for the synthesis of a diverse range of heterocyclic compounds and derivatives with potential therapeutic applications.

Precursor for the Synthesis of Certain Medications

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. ontosight.ai Its ability to undergo cyclization and coupling reactions makes it a key starting material for creating more complex molecular architectures. For instance, it is utilized in azo coupling reactions with diazonium salts, which is a foundational step in the development of certain classes of compounds. smolecule.com

Research has demonstrated that coupling this compound with diazonium salts derived from various aromatic amines, such as sulfanilic acid and 4-nitroaniline, leads to the formation of hydrazones. researchgate.net These hydrazones are precursors to a wide array of heterocyclic systems, some of which have been investigated for their biological activities. researchgate.net The reactivity of its functional groups allows for its use as an intermediate in the synthesis of complex organic molecules that may serve as lead compounds in drug discovery. smolecule.com

Research into Pharmacological Properties (without dosage/administration)

The inherent chemical structure of this compound and its derivatives has prompted investigations into their potential pharmacological properties. While the compound itself is primarily used as a synthetic intermediate, its derivatives have been the subject of research to explore their biological effects. smolecule.comresearchgate.net

Studies have focused on synthesizing new compounds from this compound and evaluating their potential as therapeutic agents. For example, hydrazones derived from this compound have been synthesized and assessed for their biological and pharmacological properties. researchgate.net The research into these derivatives is aimed at identifying novel molecules with potential applications in areas such as inflammatory diseases or immune modulation. smolecule.com

Studies on Biological Activity and Interaction with Molecular Targets (e.g., enzymes, receptors)

The biological activity of derivatives of this compound has been a key area of research. The interaction of these synthesized compounds with specific molecular targets, such as enzymes, is a critical aspect of these studies.

For example, a hydrazone product obtained by the azo coupling of a diazonium salt of sulfapyridine with a related compound, N-(2-methylphenyl)-3-oxobutanamide, was found to be an HIV integrase inhibitor. researchgate.net This highlights the potential for derivatives of this compound to interact with enzymatic targets. Further research has involved the synthesis of hydrazones from this compound and various sulfonamides, which are known for their antibacterial properties. researchgate.net The resulting compounds have been evaluated for their antimicrobial activities, suggesting that these derivatives may interact with microbial enzymes or other cellular components. researchgate.net

Table 1: Investigated Biological Activities of this compound Derivatives

| Derivative Class | Investigated Biological Activity | Potential Molecular Target |

| Hydrazones | Antimicrobial | Microbial enzymes |

| Hydrazones | Antiviral (HIV integrase inhibition) | HIV integrase |

Structure-Activity Relationship (SAR) Studies (mechanistic focus only, without dosage)

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, SAR studies focus on how modifications to the molecule affect its interaction with biological targets.

The core structure of this compound provides a scaffold that can be systematically modified. Researchers can alter the substituents on the phenyl ring or modify the β-dicarbonyl moiety to synthesize a library of related compounds. nih.gov These compounds are then tested to determine their biological activity, allowing for the identification of key structural features that are essential for their function. nih.gov For instance, the presence and position of the two methyl groups on the phenyl ring influence the electronic properties and steric environment of the molecule, which in turn can affect its binding to a target enzyme or receptor. smolecule.com

By correlating these structural changes with changes in biological activity, researchers can develop a mechanistic understanding of how these molecules exert their effects. nih.gov This knowledge is instrumental in designing more potent and selective compounds for potential therapeutic use. nih.gov

Potential in Material Science and Specialty Chemicals

Beyond its applications in the pharmaceutical field, this compound also shows potential in material science and the production of specialty chemicals. smolecule.com

Production of Materials with Specific Properties

The ability of this compound to form metal complexes makes it a candidate for use in the development of new materials. smolecule.com These metal complexes can exhibit unique catalytic or physical properties, making them suitable for various applications in materials science. The compound's structure can be tailored to create materials with specific characteristics, such as enhanced thermal stability or particular optical properties.

Furthermore, it is used in the manufacturing of pigments and dyes, where its chemical structure contributes to the color and stability of the final product. ontosight.ainih.gov Its role as a crosslinker and in the formation of organic pigments highlights its utility in creating materials with desired physical and chemical properties. epa.gov

Organic-Inorganic Hybrid Materials and Perovskite Precursors

Organic-inorganic hybrid materials synergistically combine the properties of both organic and inorganic components to create materials with novel functionalities. These materials are synthesized by mixing organic and inorganic components at a molecular level, leading to enhanced properties such as thermal stability, mechanical strength, and specific electronic or optical characteristics. researchgate.net The formation of these hybrids can be achieved through methods like the sol-gel process, which allows for precise control over the material's chemical composition and properties. mdpi.com

While direct studies detailing the incorporation of this compound into organic-inorganic hybrid materials are not prevalent, the potential for its use can be inferred from the chemistry of related compounds. The amide and carbonyl groups present in its structure offer active sites that could influence crystallization processes and passivate defects within a material matrix. nih.gov For instance, in the field of perovskite solar cells, a related compound, acetoacetanilide (B1666496) (AAA), has been successfully used as a multifunctional additive in the MAPbI₃ perovskite precursor solution. The incorporation of AAA led to a significant improvement in power conversion efficiency (PCE), increasing from 16.93% to 20.1%, and enhanced stability against humidity and light. nih.gov This suggests that this compound, as a derivative, could similarly function as a ligand or additive in the synthesis of perovskite materials, potentially improving their performance and longevity. Ligands play a crucial role in the synthesis of perovskite nanocrystals, influencing their size, shape, and surface properties, which in turn affects their optical and electrical characteristics. nih.gov

The general principle involves the use of organic molecules to influence the structure and properties of inorganic frameworks. For example, in the synthesis of hybrid metal-oxo clusters, organic ligands are grafted onto inorganic clusters to create functional materials with applications in catalysis, medicine, and molecular magnetism.

| Parameter | Control Device | AAA-Treated Device |

| Power Conversion Efficiency (PCE) | 16.93% | 20.1% |

This table is based on research conducted on the related compound acetoacetanilide (AAA) and is presented here to illustrate the potential impact of similar compounds in perovskite applications. nih.gov

Environmental Fate and Transport Studies

The widespread use of industrial chemicals such as this compound necessitates an understanding of their environmental fate and potential for human exposure.

Aromatic amines and their derivatives are recognized as significant environmental pollutants due to their use in manufacturing dyes, pesticides, and other industrial products. frontiersin.orgnih.gov The environmental degradation of these compounds is a critical process that determines their persistence and potential impact on ecosystems.

The biodegradation of aromatic compounds is a major mechanism for their removal from contaminated sites. mdpi.com For aromatic amines, bacterial degradation is a key pathway. This process generally proceeds with the release of ammonia (B1221849), which can occur either before or after the cleavage of the aromatic ring. frontiersin.org Various bacteria have been identified that can utilize monocyclic aromatic amines as their sole source of carbon and energy. frontiersin.orgnih.gov

Specific to acetoacetanilide, a compound structurally similar to this compound, studies have shown that it can be efficiently biodegraded even in hypersaline wastewater by synthetic halotolerant bacterial consortiums. nih.gov A consortium composed of Paenarthrobacter, Rhizobium, Rhodococcus, Delftia, and Nitratireductor demonstrated promising treatment ability for wastewater containing acetoacetanilide. nih.gov The degradation pathway for such compounds often involves hydrolysis to aniline (B41778), which is then further broken down. nih.gov It is plausible that this compound follows a similar degradation pathway, initially hydrolyzing to 2,4-dimethylaniline (B123086) and acetoacetic acid, which are then further metabolized by microorganisms.

The general steps in the microbial degradation of such aromatic compounds involve:

Initial enzymatic attack, often hydrolysis of the amide bond.

Release of the aromatic amine and the aliphatic side chain.

Dioxygenase-catalyzed opening of the aromatic ring.

Funneling of the resulting intermediates into central metabolic pathways, such as the TCA cycle. researchgate.net

The human population intake fraction (iF) is a metric used in life cycle impact assessments to quantify the fraction of a chemical emitted into the environment that is eventually taken in by the human population. nih.gov It is a crucial factor for assessing the potential health risks associated with chemical emissions. The intake fraction is influenced by several factors, including the emission compartment (air, water, soil), the persistence of the pollutant, and the size and proximity of the exposed population. washington.edu

There is no specific data available for the human population intake fraction of this compound. However, general values for organic pollutants can provide an estimate. For organic compounds, the human population intake fraction is typically in the range of 10⁻⁵ to 10⁻⁸, depending on the emission source. nih.gov For distributed ground-level emissions in urban areas, which could be a relevant scenario for industrial releases, the intake fraction for primary air pollutants is in the range of 14–52 per million (1.4 x 10⁻⁵ to 5.2 x 10⁻⁵). nih.gov

Typical Intake Fraction Values for Outdoor Primary PM2.5 (mg inhaled per kg emitted)

| Emission Source | Urban | Rural | Remote |

| Ground-Level | 44 | 3.8 | 0.1 |

| Emission-Weighted Stack Height | 26 | 2.6 | 0.1 |

This table provides representative intake fraction values for particulate matter, which can serve as a proxy for understanding the potential exposure to industrial organic compounds under different emission scenarios. washington.edu

While direct biomonitoring data for this compound is not available from large-scale studies like the National Health and Nutrition Examination Survey (NHANES), studies on related compounds can offer insights. For instance, research on the toxicity of various 3-oxobutanamide derivatives on human lymphocytes has been conducted to assess their potential human safety liabilities. nih.gov Such toxicological data, combined with intake fraction estimates, are essential for a comprehensive risk assessment of industrial chemicals.

Vi. Analytical Methodologies for N 2,4 Dimethylphenyl 3 Oxobutanamide

Chromatographic Techniques

Chromatography is a fundamental technique for separating, identifying, and quantifying the components of a mixture. For N-(2,4-Dimethylphenyl)-3-oxobutanamide, liquid chromatography methods are predominantly employed.

High-Performance Liquid Chromatography (HPLC) stands as a primary analytical tool for the assessment of this compound.

A robust analytical method for this compound utilizes reverse-phase (RP) HPLC. sielc.com In this approach, the stationary phase is nonpolar, while the mobile phase is polar. The separation is based on the differential partitioning of the analyte between the two phases.

A common mobile phase for this analysis consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.com The acid is used to control the pH of the mobile phase and ensure the consistent ionization state of the analyte and any impurities, leading to sharp and symmetrical peaks. For applications requiring compatibility with mass spectrometry (MS), phosphoric acid, which is non-volatile, is typically replaced with a volatile acid such as formic acid. sielc.com

Table 1: Example of RP-HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | Newcrom R1 | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | sielc.com |

| MS-Compatible Mobile Phase | Acetonitrile (MeCN), Water, and Formic Acid | sielc.com |

| Mode | Reverse Phase (RP) | sielc.com |

High-Performance Liquid Chromatography (HPLC) Method Development

Scalability for Preparative Separation and Impurity Isolation

The analytical RP-HPLC method developed for this compound is designed to be scalable. sielc.com This means that the same separation principles can be applied to larger-scale preparative chromatography. By increasing the column diameter and adjusting the flow rate, the method can be used to isolate and purify larger quantities of the compound. This scalability is particularly valuable for isolating and identifying unknown impurities, which can then be characterized using other analytical techniques. sielc.com

For more rapid analysis, Ultra-Performance Liquid Chromatography (UPLC) can be employed. UPLC systems utilize columns packed with smaller particles (typically under 2 µm, with 3 µm columns also enabling faster applications) compared to traditional HPLC. sielc.comnih.gov This results in significantly higher efficiency, resolution, and speed. A UPLC method allows for a much shorter run time, increasing sample throughput without compromising the quality of the separation. The principles of mobile phase composition used in HPLC are directly transferable to UPLC methods for analyzing this compound. sielc.com

Table 2: Comparison of HPLC and UPLC for Analytical Applications

| Feature | HPLC | UPLC |

|---|---|---|

| Particle Size | 3-5 µm | < 2 µm |

| Analysis Time | Longer | Shorter |

| Resolution | Good | Higher |

| Solvent Consumption | Higher | Lower |

| System Pressure | Lower | Higher |

Chiral HPLC for Enantiomeric Resolution (if applicable to derivatives)

The this compound molecule itself is achiral, meaning it does not have enantiomers and will not rotate plane-polarized light. nih.govncats.io Therefore, chiral HPLC is not applicable for the analysis of the parent compound.

However, if derivatives of this compound are synthesized that introduce a chiral center, chiral HPLC would become an essential technique for separating the resulting enantiomers. Chiral separation is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the resolution of a broad range of chiral compounds. abo.fi The development of such a method would be critical in controlling the stereochemistry of chiral derivatives.

Mass Spectrometry Coupled Techniques (e.g., LC-MS/MS)

For highly sensitive and specific detection, liquid chromatography is often coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS). This hyphenated technique provides not only retention time data from the LC separation but also mass-to-charge ratio (m/z) information, which offers a high degree of certainty in compound identification.

As mentioned, for LC-MS applications, the mobile phase must be volatile, necessitating the use of formic acid instead of phosphoric acid. sielc.com In an LC-MS/MS analysis, a precursor ion corresponding to the analyte of interest is selected and fragmented to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), is extremely selective and allows for accurate quantification even at very low levels.

Mass spectral data for this compound shows a precursor ion [M-H]⁻ at an m/z of 204.103 in negative ion mode. massbank.eu Subsequent fragmentation (MS2) produces several product ions that can be used for confirmation. massbank.eu

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Negative | massbank.eu |

| Instrument Type | Quadrupole Time-of-Flight (QTOF) | massbank.eu |

| Precursor Ion Type | [M-H]⁻ | massbank.eu |

| Precursor m/z | 204.1030 | massbank.eu |

| Collision Energy | 40 eV | massbank.eu |

| Major Product Ions (m/z) | 57.0345, 83.0138, 41.0032, 120.0818 | massbank.eu |

LC-MS/MS methods are invaluable for impurity profiling, stability studies, and pharmacokinetic analyses where high sensitivity and specificity are required. nih.govjfda-online.com

Quality Control and Impurity Profiling

The quality control of this compound is essential to ensure its purity, consistency, and performance in its various applications, such as in the synthesis of dyes and pigments. ontosight.ai Impurity profiling, a critical component of quality control, involves the identification, quantification, and control of impurities that may be present in the final product. researchgate.net These impurities can originate from several sources, including the manufacturing process (process-related impurities) or the degradation of the substance over time. researchgate.net A thorough understanding and monitoring of the impurity profile are vital for maintaining product quality and meeting regulatory standards where applicable.

The synthesis of this compound typically involves the reaction of 2,4-dimethylaniline (B123086) with an acetoacetylating agent, such as diketene (B1670635) or ethyl acetoacetate (B1235776). smolecule.com Consequently, potential impurities can include unreacted starting materials, by-products from side reactions, and residual solvents. The control of these impurities is crucial as their presence can affect the chemical and physical properties of the final product.

Regulatory bodies often provide stringent guidelines for the control of impurities in chemical substances, particularly in the pharmaceutical industry. researchgate.net While this compound is primarily an industrial chemical, the principles of impurity control are broadly applicable. The process involves establishing acceptance criteria for known and unknown impurities and employing validated analytical methods for their detection and quantification. researchgate.net

The following table outlines potential impurities that could be associated with this compound, based on its common synthesis routes.

Table 1: Potential Process-Related and Degradation Impurities in this compound

| Impurity Name | Likely Origin | Chemical Formula |

|---|---|---|

| 2,4-Dimethylaniline | Unreacted starting material | C₈H₁₁N |

| Acetoacetic Acid | By-product/degradation product | C₄H₆O₃ |

| Ethyl Acetoacetate | Unreacted starting material | C₆H₁₀O₃ |

Detailed research findings on impurity profiling rely on advanced analytical methodologies to separate, identify, and quantify trace-level impurities. High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are powerful techniques for this purpose. helsinki.fib-cdn.net For instance, reverse-phase HPLC with UV detection can be employed for the quantitative analysis of the main component and its organic impurities. sielc.com The choice of method depends on the volatility and polarity of the impurities being targeted. researchgate.net

For structural elucidation of unknown impurities, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are indispensable. smolecule.comhelsinki.fi These methods provide detailed structural information that is critical for identifying by-products formed during synthesis or new degradation products that may appear during stability studies.

The following table summarizes the analytical techniques commonly employed for the quality control and impurity profiling of chemical compounds like this compound.

Table 2: Analytical Techniques for Impurity Profiling

| Analytical Technique | Purpose | Typical Conditions/Detector |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of non-volatile impurities. | Reverse-phase C18 column; Mobile phase of acetonitrile/water gradient; UV or Mass Spectrometry (MS) detection. b-cdn.netsielc.com |

| Gas Chromatography (GC) | Separation and quantification of volatile impurities and residual solvents. | Capillary column (e.g., DB-5); Flame Ionization Detector (FID) or Mass Spectrometry (MS). researchgate.net |

| Mass Spectrometry (MS) | Identification and structural elucidation of impurities. | Often coupled with HPLC or GC; provides mass-to-charge ratio. helsinki.fi |

The development and validation of these analytical methods are performed according to established guidelines, such as those from the International Conference on Harmonisation (ICH) in the pharmaceutical context, to ensure they are accurate, precise, specific, and sensitive for their intended purpose. nih.gov

Vii. Advanced Research Perspectives and Future Directions

Exploration of Novel Synthetic Pathways

While traditional synthesis often involves the straightforward condensation of 2,4-dimethylaniline (B123086) with a derivative of acetoacetic acid, current research is aimed at developing more efficient, versatile, and environmentally benign synthetic routes. smolecule.com Modern methodologies are not only refining the synthesis of the parent compound but are also using it as a foundational building block for more complex molecular architectures.

Key areas of exploration include:

Microwave-Assisted Synthesis: This technique offers a significant reduction in reaction times and an increase in yields compared to conventional heating methods for condensation reactions. smolecule.com

Multicomponent Reactions: The compound serves as an ideal substrate for one-pot multicomponent reactions. A notable example is its use in the Biginelli reaction, where it reacts with an aldehyde and urea (B33335) (or thiourea) to produce complex dihydropyrimidine (B8664642) derivatives, which are of significant interest in medicinal chemistry. researchgate.net

Oxidative Transformations: Research has shown that treatment with hypervalent iodine reagents can induce unexpected carbon-carbon bond cleavage reactions, opening up new synthetic pathways to diverse molecular frameworks that were not previously accessible. smolecule.com

Synthesis of Hydrazone Derivatives: A significant pathway involves the coupling of N-(2,4-Dimethylphenyl)-3-oxobutanamide with various diazonium salts. This reaction, typically conducted in aqueous ethanol (B145695) with sodium acetate (B1210297), results in the formation of hydrazone compounds, which are valuable as dyes and have shown potential biological activities. researchgate.net

| Synthetic Method | Key Reagents/Conditions | Primary Outcome/Product Class | Reference |

|---|---|---|---|

| Biginelli Reaction | Aldehyde, Urea/Thiourea, Catalyst | Dihydropyrimidines | researchgate.net |

| Azo Coupling | Diazonium Salts, Sodium Acetate | Hydrazone Derivatives | researchgate.net |

| Oxidative Cleavage | Hypervalent Iodine Reagents, Lewis Acids | Carbon-Carbon Bond Cleavage Products | smolecule.com |

| Microwave-Assisted Condensation | 2,4-Dimethylaniline, Acetoacetic Ester, Microwave Irradiation | High-yield this compound | smolecule.com |

In-depth Mechanistic Investigations of Complex Reactions

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic protocols and designing new ones. The molecule's reactivity is dominated by the β-ketoamide functionality, which exhibits keto-enol tautomerism. The enol tautomer is particularly important in reactions such as the Michael addition step of the Biginelli reaction. researchgate.net

Future mechanistic studies are expected to focus on: